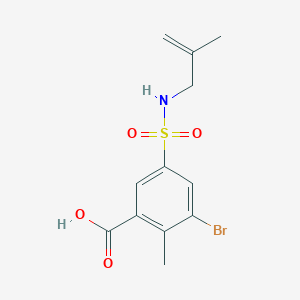![molecular formula C11H15N3O3 B6645518 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid (HDCPA) is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its unique pharmacological properties. HDCPA has been shown to possess potential therapeutic effects in a wide range of diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is not fully understood. However, it has been suggested that 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. Inflammatory cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuronal cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to protect against oxidative stress and apoptosis, leading to the preservation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is its broad range of therapeutic effects. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to possess potential therapeutic effects in a wide range of diseases, making it a versatile therapeutic agent. In addition, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to have low toxicity, making it a safe therapeutic agent. However, one of the limitations of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid. One of the potential future directions is the development of novel 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid derivatives with improved pharmacokinetic properties. Another potential future direction is the investigation of the synergistic effects of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid with other therapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid and its potential therapeutic effects in various diseases.
Métodos De Síntesis
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-chloropyridazine with 3-hydroxy-2,2-dimethylcyclobutanone in the presence of a base. The resulting intermediate is then treated with ammonia to obtain 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid. The purity of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2)7(5-8(11)15)12-9-4-3-6(10(16)17)13-14-9/h3-4,7-8,15H,5H2,1-2H3,(H,12,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRYKRAOSXSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC2=NN=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)


![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)

